Etoricoxib-N1'-oxide: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties
Etoricoxib-N1'-oxide: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoricoxib-N1'-oxide is a notable metabolite of Etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management of pain and inflammation associated with various arthritic conditions. As a product of in-vivo metabolism, the formation of Etoricoxib-N1'-oxide is a key consideration in pharmacokinetic and drug metabolism studies of the parent compound. This technical guide provides an in-depth exploration of the chemical structure, molecular weight, and physicochemical properties of Etoricoxib-N1'-oxide, along with a discussion of the analytical methodologies pertinent to its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism, and analytical sciences.
Chemical Structure and Molecular Properties
Etoricoxib-N1'-oxide is structurally derived from its parent compound, Etoricoxib, through the oxidation of the nitrogen atom at the 1'-position of the pyridine ring. This modification significantly alters the electronic and steric properties of the molecule, which can influence its biological activity and pharmacokinetic profile.
The systematic IUPAC name for Etoricoxib-N1'-oxide is 5-Chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine 1'-oxide[1][2].
The chemical structure of Etoricoxib-N1'-oxide is depicted below:
Table 1: Key Molecular and Physicochemical Properties of Etoricoxib-N1'-oxide
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₅ClN₂O₃S | [1][2] |
| Molecular Weight | 374.84 g/mol | [1][2][3][] |
| CAS Number | 325855-74-1 | [1][2][3] |
| Appearance | White Solid | [5] |
| Solubility | Soluble in Methanol and DMSO | [1] |
Metabolic Formation of Etoricoxib-N1'-oxide
Etoricoxib undergoes extensive metabolism in humans, with less than 1% of the parent drug being excreted unchanged[6]. The metabolic pathways primarily involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes in the liver[7][8]. The formation of Etoricoxib-N1'-oxide is a result of N-oxidation, a common metabolic route for compounds containing nitrogen heterocyclic rings. This biotransformation is a minor pathway compared to the major metabolic route of 6'-methyl hydroxylation[5][6].
The metabolic conversion of Etoricoxib to Etoricoxib-N1'-oxide is an important aspect of its overall disposition in the body. Understanding the formation of this and other metabolites is crucial for a complete characterization of the drug's safety and efficacy profile.
Caption: Metabolic pathways of Etoricoxib.
Synthesis and Isolation
While Etoricoxib-N1'-oxide is primarily encountered as a metabolite, its synthesis in a laboratory setting is essential for its use as a reference standard in analytical and pharmacological studies. A detailed, publicly available, step-by-step synthesis protocol for Etoricoxib-N1'-oxide is not extensively documented in the scientific literature. However, its preparation would logically involve the direct N-oxidation of Etoricoxib using a suitable oxidizing agent. Common reagents for the N-oxidation of pyridine derivatives include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
The isolation and purification of Etoricoxib-N1'-oxide from a reaction mixture or a biological matrix would typically employ chromatographic techniques.
Experimental Protocols for Characterization
The definitive identification and characterization of Etoricoxib-N1'-oxide rely on a combination of spectroscopic and chromatographic techniques. As a Senior Application Scientist, the rationale behind the selection of these methods is to ensure unambiguous structural elucidation and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is the cornerstone for assessing the purity of Etoricoxib-N1'-oxide and for its quantification in various matrices. The choice of a reversed-phase (RP) column, such as a C18, is predicated on the non-polar nature of the bipyridine core, while the inclusion of a polar modifier in the mobile phase allows for the effective elution of the more polar N-oxide metabolite.
Step-by-Step HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic solvent such as acetonitrile or methanol. The specific ratio is optimized to achieve adequate separation from Etoricoxib and other potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Etoricoxib and Etoricoxib-N1'-oxide exhibit significant absorbance.
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase or a component of it, and filtered through a 0.45 µm filter before injection.
Rationale for Methodological Choices:
-
Reversed-Phase Chromatography: This is the most common and versatile mode of HPLC for pharmaceutical analysis due to its applicability to a wide range of compound polarities. The non-polar stationary phase (C18) interacts with the non-polar regions of the analytes, and the polar mobile phase facilitates their elution.
-
Buffered Mobile Phase: The use of a buffer helps to control the pH of the mobile phase, which is crucial for maintaining the consistent ionization state of the analytes and ensuring reproducible retention times.
-
UV Detection: This is a robust and widely available detection method that is suitable for compounds containing chromophores, such as the aromatic rings in Etoricoxib-N1'-oxide.
Caption: General workflow for HPLC analysis.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of Etoricoxib-N1'-oxide. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, providing valuable structural information.
Key Mass Spectrometric Features:
-
Molecular Ion: In positive ion mode electrospray ionization (ESI), Etoricoxib-N1'-oxide is expected to show a prominent protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton.
-
Fragmentation: A characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (-16 Da). This would result in a fragment ion with an m/z corresponding to the protonated Etoricoxib molecule. Further fragmentation would likely involve the cleavage of the sulfonyl group and the bipyridine ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy provides the most detailed information about the chemical structure of Etoricoxib-N1'-oxide. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the bipyridine and phenyl rings, as well as the methyl protons of the sulfonyl and the 6'-methyl groups. The N-oxidation of the pyridine ring would induce downfield shifts for the adjacent protons due to the deshielding effect of the N-oxide group.
-
¹³C NMR: The carbon NMR spectrum would complement the proton data, with the carbons adjacent to the N-oxide group also experiencing a downfield shift.
A comprehensive 2D NMR analysis, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments, would be necessary to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
Conclusion
Etoricoxib-N1'-oxide is a key metabolite of Etoricoxib, and a thorough understanding of its chemical and physical properties is paramount for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. This technical guide has provided a detailed overview of its chemical structure, molecular weight, and the analytical methodologies required for its robust characterization. The provided protocols and the rationale behind the experimental choices are intended to equip scientists with the necessary knowledge to confidently work with this important molecule. The continued investigation into the properties and behavior of Etoricoxib-N1'-oxide will further enhance our understanding of the overall disposition of Etoricoxib in biological systems.
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